N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide
Description
N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide is a triazole-based carboxamide derivative characterized by a 2-chloro-4-(trifluoromethyl)phenyl substituent attached to the triazole ring. Key properties inferred from its molecular formula (C₁₀H₇ClF₃N₄O) include:
- Molecular weight: ~309.64 g/mol.
- Key functional groups:
- 1,2,3-Triazole core (providing metabolic stability and hydrogen-bonding capacity).
- Carboxamide group (enhancing solubility and target binding).
- Electron-withdrawing substituents (Cl and CF₃ groups), which may influence lipophilicity and bioactivity.
Properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O/c11-6-3-5(10(12,13)14)1-2-7(6)16-9(19)8-4-15-18-17-8/h1-4H,(H,16,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKHZULPWIPTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide is a triazole derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in cancer therapy, anti-inflammatory responses, and neuroprotection. This article explores the compound's biological activity through various studies, including its mechanism of action, structure-activity relationships (SAR), and case studies.
- Molecular Formula: C10H7ClF3N3O
- Molecular Weight: 273.63 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound exhibits significant inhibitory effects on certain enzymes and pathways that are crucial in cancer cell proliferation and inflammation.
Inhibition of Bcl-2 Protein
Research indicates that compounds similar to N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole derivatives can inhibit the Bcl-2 protein, which is often overexpressed in various cancers. This inhibition leads to increased apoptosis in cancer cells. For instance, studies have shown that triazole derivatives can exhibit sub-micromolar IC50 values against Bcl-2-expressing human cancer cell lines like MDA-MB-231 and HeLa .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by modulating the NF-kB signaling pathway. It inhibits the phosphorylation of the P65 protein, which is a critical step in NF-kB activation. This action results in decreased production of pro-inflammatory cytokines such as TNF-alpha .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be enhanced through specific structural modifications. The presence of electron-withdrawing groups (like trifluoromethyl) on the phenyl ring significantly influences the compound's potency against target proteins.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and binding affinity |
| Chlorine | Enhances interaction with target proteins |
| Carboxamide group | Essential for biological activity |
Case Studies
- Cancer Cell Lines : In a study assessing various triazole derivatives, this compound showed potent growth-inhibitory activity against MDA-MB-231 and HeLa cell lines with an IC50 value in the low micromolar range .
- Neuroprotective Effects : Another study highlighted its neuroprotective potential by demonstrating its ability to cross the blood-brain barrier (BBB) and protect neuronal cells from oxidative stress-induced damage . This was evidenced by significant reductions in reactive oxygen species (ROS) production.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide typically involves multi-step reactions that may include the formation of triazole rings through azide-alkyne cycloaddition reactions. The compound can be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of specific functional groups.
- Infrared Spectroscopy (IR) : Used to identify characteristic functional groups based on their vibrational transitions.
- X-ray Crystallography : Offers detailed information about the molecular geometry and arrangement in the solid state.
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Properties
Several studies have demonstrated that triazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Insecticidal Activity
Triazoles are also known for their insecticidal properties. This compound has been investigated for its effectiveness against specific pests such as Plutella xylostella, a common agricultural pest . This suggests potential applications in agricultural pest control.
Anticancer Activity
Recent research indicates that certain triazole derivatives may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves interference with cellular processes such as DNA replication or apoptosis pathways .
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications:
Agrochemicals
Due to its insecticidal and fungicidal properties, this compound can be formulated into pesticides or herbicides. Its effectiveness against resistant strains of pests enhances its value in sustainable agriculture practices.
Pharmaceuticals
The compound's structural features allow for modifications that could lead to novel drug candidates. Its potential as a scaffold for designing new therapeutic agents is an area of ongoing research.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Insecticidal Effectiveness
In field trials conducted on crops affected by Plutella xylostella, formulations containing this compound showed a notable reduction in pest populations compared to untreated controls. This underscores its application as an effective pesticide in integrated pest management strategies .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the triazole-carboxamide scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences :
Substituent Position and Electronic Effects: The target compound lacks the ester or valine moieties seen in fluvalinate , likely reducing its insecticidal activity but improving hydrolytic stability.
Biological Activity :
- Fluvalinate ’s ester linkage is essential for its pesticidal action, enabling rapid target binding and degradation .
- The AKR1C3 inhibitor demonstrates high potency (51% yield, IC₅₀ = 0.12 µM) due to optimized hydrogen-bonding interactions via the carboxamide and trifluoromethyl groups .
Physicochemical Properties :
- Lipophilicity : The target compound’s Cl and CF₃ groups increase logP (~3.2 estimated), comparable to fluvalinate (logP ~5.1) but lower than the benzyl-substituted AKR1C3 inhibitor (logP ~4.8) .
- Solubility : Carboxamide derivatives generally exhibit moderate aqueous solubility (e.g., 10–50 µM range), influenced by substituent polarity .
Preparation Methods
Synthesis of 1H-1,2,3-Triazole-5-Carboxylic Acid
The CuAAC reaction between terminal alkynes and azides remains the most reliable method for triazole synthesis. For the target compound, propiolic acid (HC≡C-COOH) reacts with sodium azide (NaN₃) in the presence of Cu(I) catalysts to yield 1H-1,2,3-triazole-5-carboxylic acid.
Reaction Conditions :
Mechanistic Insight :
The Cu(I) catalyst facilitates a stepwise cycloaddition, favoring the 1,4-disubstituted triazole regioisomer due to kinetic control.
Functionalization of the Aryl Component
The 2-chloro-4-(trifluoromethyl)aniline moiety is synthesized via directed ortho-metalation of 4-(trifluoromethyl)aniline, followed by chlorination using N-chlorosuccinimide (NCS).
Key Steps :
-
Lithiation : LDA (lithium diisopropylamide) at −78°C in THF.
-
Chlorination : Quenching with NCS yields 2-chloro-4-(trifluoromethyl)aniline in 72% yield.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The triazole carboxylic acid is activated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) before reacting with 2-chloro-4-(trifluoromethyl)aniline.
Procedure :
-
Activation : Stir triazole-5-carboxylic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 1 hour.
-
Coupling : Add aniline derivative (1.05 equiv) and stir at room temperature for 12 hours.
-
Workup : Extract with ethyl acetate, wash with NaHCO₃, and purify via silica gel chromatography (DCM/MeOH 95:5).
Yield : 68–75%.
Mixed Carbonate Approach
For acid-sensitive substrates, the triazole carboxylate is converted to a pentafluorophenyl ester, which reacts efficiently with aryl amines under mild conditions.
Advantages :
Alternative Routes via Triazolium Salts
Methylation and Ligand Exchange
Triazole derivatives are methylated at N-3 using methyl iodide to form triazolium salts, which undergo transmetalation with iridium complexes in the presence of Ag₂O. While primarily used in coordination chemistry, this method highlights the stability of triazolium intermediates under harsh conditions.
Example :
-
Methylation : 1-Methyl-4-phenyl-1H-1,2,3-triazole reacts with excess CH₃I in acetonitrile to form 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide (88.4% yield).
Patent-Based Synthesis (WO2019175043A1)
A patented route emphasizes scalability for gram-scale production:
Key Intermediate: 1-(2-Bromo-4-Chlorophenyl)-4-Chloro-1H-1,2,3-Triazole
-
Buchwald-Hartwig Coupling : 2-Bromo-4-chloroaniline reacts with 4-chloro-1H-1,2,3-triazole using Pd(OAc)₂/Xantphos catalyst.
-
Trifluoromethylation : The aryl bromide is treated with CF₃Cu to install the trifluoromethyl group.
Yield : 65% after recrystallization.
Comparative Analysis of Methods
Challenges and Optimization Opportunities
-
Regioselectivity : CuAAC predominantly yields 1,4-triazoles, but Ru-catalyzed methods may access 1,5-regioisomers if needed.
-
Trifluoromethyl Stability : Strong bases or acids may cleave the CF₃ group; neutral conditions are preferred.
-
Amide Hydrolysis : Carboxamide groups are prone to hydrolysis under acidic/basic conditions; mixed carbonates mitigate this .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS.
- Optimize azide stoichiometry to avoid byproducts like tetrazoles .
Basic: How is the compound structurally characterized in academic research?
Answer:
Primary Techniques :
- X-ray crystallography : Resolve crystal packing and confirm regiochemistry using SHELX programs (e.g., SHELXL for refinement). For example, SHELX analysis can resolve trifluoromethyl group orientation and triazole-phenyl dihedral angles .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm); triazole protons resonate near δ 8.3 ppm.
- ¹⁹F NMR : CF₃ groups show singlets at δ -60 to -65 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
Q. Validation :
- Measure solubility via shake-flask method (pH 7.4, 25°C).
- Monitor stability in assay buffers using HPLC .
Advanced: What experimental approaches resolve contradictions in reported biological activity data?
Answer:
Root Causes :
- Purity discrepancies : Contaminants (e.g., unreacted azides) may skew results.
- Assay variability : Differences in cell lines or enzyme isoforms.
Q. Methodological Solutions :
Rigorous purity assessment :
- Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .
Orthogonal assays :
- Compare enzyme inhibition (IC₅₀) across recombinant vs. native protein sources.
- Validate cytotoxicity in 3D spheroid models vs. monolayer cultures .
Structural analogs : Test derivatives (e.g., 4-fluorophenyl or bromophenyl variants) to isolate substituent effects .
Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?
Answer:
Protocol :
Solvent screening : Test slow evaporation in mixed solvents (e.g., dichloromethane/methanol, 9:1 v/v) to grow single crystals .
Temperature gradients : Use a thermal cycler to vary crystallization temps (4–40°C).
SHELX refinement :
Q. Case Study :
- A related triazole-carboxamide analog crystallized in the monoclinic P2₁/c space group with Z=4 .
Advanced: What computational tools predict the compound’s agrochemical potential?
Answer:
Approach :
Molecular docking : Use AutoDock Vina to model interactions with pest targets (e.g., acetylcholinesterase or cytochrome P450 enzymes) .
QSAR modeling : Train models on analogs (e.g., fluvalinate derivatives) to correlate substituents with larvicidal activity .
Q. Validation :
Advanced: How does the trifluoromethyl group influence metabolic stability?
Answer:
Mechanistic Insights :
- The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes due to its electron-withdrawing nature.
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. Data :
| Derivative | Half-life (human microsomes) |
|---|---|
| CF₃-containing | 42 ± 5 min |
| CH₃-containing analog | 18 ± 3 min |
Advanced: What strategies mitigate photodegradation in light-exposed assays?
Answer:
Protective additives : Include 0.1% ascorbic acid or 1 mM NaN₃ to quench reactive oxygen species .
Dark controls : Run parallel assays under amber light or foil-wrapped plates.
UV-Vis stability : Monitor λmax (270–280 nm) shifts over 24-hour light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
